3-Chloro-7-(pentylamino)quinoline-8-carbonitrile
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Overview
Description
3-Chloro-7-(pentylamino)quinoline-8-carbonitrile: is a chemical compound with the molecular formula C15H16ClN3 and a molecular weight of 273.76 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative undergoes chlorination to introduce the chlorine atom at the 3-position.
Amination: The chlorinated quinoline is then reacted with pentylamine to introduce the pentylamino group at the 7-position.
Cyanation: Finally, a cyanation reaction is carried out to introduce the cyano group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-Chloro-7-(pentylamino)quinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-Chloroquinoline-8-carbonitrile: Lacks the pentylamino group, which may affect its biological activity.
7-(Pentylamino)quinoline-8-carbonitrile: Lacks the chlorine atom, which may influence its reactivity and interactions.
3-Chloro-7-(methylamino)quinoline-8-carbonitrile: Has a methylamino group instead of a pentylamino group, which can alter its properties.
Uniqueness
3-Chloro-7-(pentylamino)quinoline-8-carbonitrile is unique due to the presence of both the chlorine atom and the pentylamino group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88347-17-5 |
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Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
3-chloro-7-(pentylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C15H16ClN3/c1-2-3-4-7-18-14-6-5-11-8-12(16)10-19-15(11)13(14)9-17/h5-6,8,10,18H,2-4,7H2,1H3 |
InChI Key |
YDGSDBBZRFOBRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
Origin of Product |
United States |
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